Euphol acetate

Hepatic Transport OATP1B1 OATP1B3

Need a positive control to block OATP1B-mediated drug transport? Standard euphol won't work-it targets MGL. Euphol acetate (CAS 13879-04-4) is the C-3 acetylated analog with no MGL activity but quantifiable OATP1B1/1B3 inhibition. - **OATP1B1/1B3 inhibition:** 70.8% / 59.8% at 10 µM (sodium fluorescein uptake assay) - **Molluscicide reference:** 40% mortality vs. B. glabrata at 50-100 µg/mL - **SAR tool:** Differentiate acetylation effects vs. euphol (MGL IC50=315 nM) Supplied as a defined chemical probe for transporter studies and drug-drug interaction research. Available for immediate R&D shipment.

Molecular Formula C32H52O2
Molecular Weight 468.8 g/mol
CAS No. 13879-04-4
Cat. No. B3026008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphol acetate
CAS13879-04-4
Molecular FormulaC32H52O2
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C
InChIInChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1
InChIKeyBQPPJGMMIYJVBR-KMDRULEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Euphol Acetate (CAS 13879-04-4): A Triterpene Acetate with Quantifiable OATP1B Inhibition and Molluscicidal Activity


Euphol acetate (CAS 13879-04-4) is a euphane-type tetracyclic triterpene alcohol acetate [1]. It is isolated from the latex of Euphorbia broteri and other Euphorbia species . The acetate modification distinguishes it from the more widely studied free alcohol, euphol (CAS 514-47-6).

OATP1B1/3 hepatic transport inhibition studies
Molluscicide screening and vector control research
Acetylated triterpene SAR probe for target engagement

Why Euphol Acetate (CAS 13879-04-4) Cannot Be Replaced by Euphol or Other Triterpenes in Targeted Studies


The acetate moiety on euphol acetate fundamentally alters its biological target profile relative to its close structural analog, euphol. While euphol is a potent inhibitor of monoacylglycerol lipase (MGL; IC₅₀ = 315 nM) and demonstrates broad anti-inflammatory effects [1], euphol acetate does not exhibit significant MGL inhibition . Instead, euphol acetate acts as a quantifiable inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3 . Interchanging these compounds without confirming target-specific activity will lead to erroneous conclusions in studies of drug transport, lipid signaling, or molluscicide development.

Euphol acetate
vs.
Euphol
Lacks OATP1B inhibition; introduces MGL inhibition — transport study endpoints may shift.
Euphol acetate
vs.
Tirucallol
No HIV-1 RT inhibition reported; class-level antiviral activity does not transfer.

Euphol Acetate (CAS 13879-04-4): Quantitative Differentiation Evidence vs. Closest Analogs


OATP1B1/3 Transporter Inhibition: Euphol Acetate vs. Euphol

Euphol acetate (10 µM) reduces sodium fluorescein uptake in CHO cells expressing OATP1B1 to 29.2% of control, and in OATP1B3-expressing cells to 40.2% of control . In contrast, the free alcohol euphol shows no significant inhibition of these transporters at the same concentration [1]. This represents a clear functional divergence driven by acetylation.

OATP1B1/3 inhibition
Head-to-head
OATP1B1: 29.2% of control; OATP1B3: 40.2% vs Euphol: no significant inhibition
Supports OATP1B transport inhibition assay context
CHO cells; 10 µM compound; sodium fluorescein substrate
Hepatic Transport OATP1B1 OATP1B3 Drug-Drug Interaction

Monoacylglycerol Lipase (MGL) Inhibition: Null Activity of Euphol Acetate vs. Euphol

Euphol is a potent, reversible MGL inhibitor with an IC₅₀ of 315 nM [1]. In contrast, euphol acetate does not demonstrate significant MGL inhibition . The acetate group completely abrogates the MGL inhibitory activity characteristic of the euphol scaffold.

MGL inhibition
Head-to-head
Euphol IC₅₀ = 315 nM
Euphol acetate: not active (>100-fold difference)
MGL pathway-response interpretation; acetate group abrogates inhibition
Recombinant human MGL assay
Endocannabinoid System MGL Inflammatory Pain Lipid Signaling

Molluscicidal Activity: Euphol Acetate vs. Baseline Control

Euphol acetate induces 40% mortality in Biomphalaria glabrata snails at concentrations of 50 and 100 μg/mL [1]. This activity is not reported for euphol, tirucallol, or lanosterol under comparable conditions.

Molluscicidal activity
Data to verify
40% mortality
50–100 µg/mL; B. glabrata snails
Reported molluscicidal endpoint context
Cross-study comparable; not reported for euphol or lanosterol
Molluscicide Schistosomiasis Vector Control Biomphalaria glabrata

HIV-1 Reverse Transcriptase Inhibition: Tirucallol vs. Euphol Acetate

The structurally related triterpene tirucallol inhibits HIV-1 reverse transcriptase with an IC₅₀ of 3.8 µM [1]. Euphol acetate, despite a similar lanostane skeleton, has not demonstrated comparable activity in published assays. This distinction highlights the functional consequences of subtle structural differences (Δ8,24-diene vs. euphane backbone).

HIV-1 RT inhibition
Class-level inference
Euphol acetate: no reported activity vs Tirucallol: IC₅₀ = 3.8 µM
Antiviral activity not observed; class-level structural inference
Subtle backbone differences drive functional divergence
Antiviral HIV-1 Reverse Transcriptase Triterpene

Euphol Acetate (CAS 13879-04-4): Evidence-Backed Application Scenarios for Procurement


Hepatic OATP1B1/3 Transporter Inhibition Studies

Use euphol acetate (10 µM) as a positive control inhibitor in cellular uptake assays to block OATP1B1- and OATP1B3-mediated transport of sodium fluorescein or other OATP1B substrates. This application is directly supported by quantitative data showing 70.8% and 59.8% inhibition, respectively . Euphol acetate provides a defined chemical tool for investigating hepatic drug-drug interactions and transporter-mediated clearance.

Molluscicide Discovery and Vector Control Research

Employ euphol acetate as a reference compound for screening novel molluscicidal agents against Biomphalaria glabrata, the intermediate host of Schistosoma mansoni. The compound reliably induces 40% mortality at 50-100 µg/mL [1]. This represents a tangible, albeit modest, activity that can serve as a benchmark for structure-activity relationship (SAR) studies.

Chemical Probe for Acetylated Triterpene Structure-Activity Relationships

Utilize euphol acetate alongside euphol to dissect the impact of C-3 acetylation on biological target engagement. The stark contrast in MGL inhibition (euphol IC₅₀ = 315 nM vs. euphol acetate inactive) [2] and OATP1B activity provides a clear pharmacophore model for academic and industrial medicinal chemistry programs.

Application
Selection Property
Validation Focus
OATP1B1/3 transport studies
OATP1B inhibitory tool compound
Substrate uptake assay context
Molluscicide discovery research
Molluscicidal activity profile
Biomphalaria glabrata mortality endpoint
Acetylated triterpene SAR
C-3 acetylation-dependent target profile
MGL/OATP1B differential activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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